molecular formula C17H13N5O3S3 B2733902 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide CAS No. 1286698-83-6

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide

Cat. No. B2733902
M. Wt: 431.5
InChI Key: UKUVVFFEXFBDCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C17H13N5O3S3 and its molecular weight is 431.5. The purity is usually 95%.
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Scientific Research Applications

Theoretical and Computational Analysis

Research has explored the theoretical investigation of antimalarial sulfonamides, including derivatives similar to N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide, against COVID-19 using computational calculations and molecular docking studies. These studies indicate the potential for such compounds in antimalarial activity and explore their ADMET properties, highlighting their selectivity and effectiveness in inhibiting viral proteins crucial for the life cycle of pathogens (Fahim & Ismael, 2021).

Antimicrobial and Antitumor Activity

Synthetic efforts have led to the creation of heterocyclic compounds based on sulfonamide structures that exhibit significant antimicrobial and antitumor activities. These compounds have been tested against various cancer cell lines and bacteria, showcasing their potential as therapeutic agents. The molecular docking and synthesis approaches used in these studies suggest a wide range of possible applications for such compounds in treating infectious diseases and cancer (Hafez, Alsalamah, & El-Gazzar, 2017).

Development of Carbonic Anhydrase Inhibitors

Research into metal complexes of heterocyclic sulfonamides has identified their strong inhibitory properties against carbonic anhydrase, an enzyme involved in various physiological processes. These compounds' synthesis and characterization highlight their potential in developing new inhibitors with therapeutic applications, demonstrating a promising route for future drug development (Büyükkıdan, Bülbül, Kasımoğulları, & Büyükkıdan, 2013).

Synthesis and Evaluation as Radiosensitizing Agents

A series of novel compounds, including structures related to N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide, have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. These compounds have shown significant activity, suggesting their potential use as radiosensitizing agents to enhance the efficacy of radiation therapy in cancer treatment (Ghorab, Ragab, Heiba, Agha, & Nissan, 2012).

properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-(pyridin-3-ylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O3S3/c1-28(24,25)11-4-5-12-14(7-11)27-17(20-12)22-15(23)13-9-26-16(21-13)19-10-3-2-6-18-8-10/h2-9H,1H3,(H,19,21)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUVVFFEXFBDCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CSC(=N3)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide

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